molecular formula C9H16N4O2S B3200660 1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine CAS No. 1018995-98-6

1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine

Cat. No. B3200660
CAS RN: 1018995-98-6
M. Wt: 244.32 g/mol
InChI Key: CISPPNKHAJENNL-UHFFFAOYSA-N
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Description

1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly referred to as MPPA and is a sulfonamide derivative that has been synthesized using various methods.

Mechanism Of Action

MPPA has been shown to inhibit the activity of certain enzymes, including carbonic anhydrases and matrix metalloproteinases. This inhibition can lead to the suppression of tumor growth and the prevention of metastasis. MPPA has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of autoimmune disorders.
Biochemical and Physiological Effects:
MPPA has been shown to have various biochemical and physiological effects, including the inhibition of tumor growth, suppression of metastasis, and anti-inflammatory properties. MPPA has also been shown to have minimal toxicity, making it a promising candidate for further research.

Advantages And Limitations For Lab Experiments

One of the significant advantages of using MPPA in lab experiments is its ability to inhibit the activity of specific enzymes, making it a useful tool for studying enzyme function. However, one of the limitations of using MPPA is its limited solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several potential future directions for the research on MPPA. One area of research is the development of new drug candidates based on the structure of MPPA. Another potential direction is the use of MPPA in the development of new imaging agents for medical imaging. Further research is also needed to fully understand the biochemical and physiological effects of MPPA and its potential applications in scientific research.
Conclusion:
In conclusion, MPPA is a sulfonamide derivative that has gained significant attention in the field of scientific research due to its unique properties and potential applications. MPPA has been shown to have various biochemical and physiological effects, including the inhibition of tumor growth, suppression of metastasis, and anti-inflammatory properties. While there are limitations to using MPPA in lab experiments, there are several potential future directions for research on this compound.

Scientific Research Applications

MPPA has been extensively studied for its potential applications in scientific research. One of the significant areas of research is its use as a potential drug candidate for the treatment of various diseases, including cancer, autoimmune disorders, and neurological disorders. MPPA has also been studied for its potential use in the development of new imaging agents for medical imaging.

properties

IUPAC Name

1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2S/c1-12-7-9(6-11-12)16(14,15)13-4-2-8(10)3-5-13/h6-8H,2-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISPPNKHAJENNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCC(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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